molecular formula C8H6F3NO B1294619 3-(Trifluoromethyl)formanilide CAS No. 657-78-3

3-(Trifluoromethyl)formanilide

Cat. No.: B1294619
CAS No.: 657-78-3
M. Wt: 189.13 g/mol
InChI Key: PPECHNDWLRNHEA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

3’-Trifluoromethylformanilide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between 3’-Trifluoromethylformanilide and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which can further interact with other biomolecules such as proteins and nucleic acids, potentially leading to modifications in their structure and function .

Cellular Effects

The effects of 3’-Trifluoromethylformanilide on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, 3’-Trifluoromethylformanilide can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in regulating cell growth, differentiation, and apoptosis . Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in various cellular processes .

Molecular Mechanism

The molecular mechanism of action of 3’-Trifluoromethylformanilide involves several key steps. This compound exerts its effects at the molecular level by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. For example, 3’-Trifluoromethylformanilide can bind to the active site of cytochrome P450 enzymes, inhibiting their activity and preventing the metabolism of other substrates . This inhibition can lead to the accumulation of unmetabolized compounds, which can have various physiological effects. Additionally, 3’-Trifluoromethylformanilide can interact with transcription factors, leading to changes in gene expression and subsequent alterations in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Trifluoromethylformanilide can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or other environmental factors . Long-term exposure to 3’-Trifluoromethylformanilide in in vitro or in vivo studies has been shown to affect cellular function by altering cell signaling pathways, gene expression, and metabolic processes .

Dosage Effects in Animal Models

The effects of 3’-Trifluoromethylformanilide vary with different dosages in animal models. At low doses, this compound can have beneficial effects by modulating cell signaling pathways and gene expression. At high doses, 3’-Trifluoromethylformanilide can exhibit toxic or adverse effects, such as oxidative stress, organelle damage, and apoptosis . Threshold effects have been observed in studies, where a certain dosage level must be reached before significant physiological effects are observed .

Metabolic Pathways

3’-Trifluoromethylformanilide is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized to form reactive intermediates, which can further interact with other biomolecules and affect metabolic flux and metabolite levels . The interaction of 3’-Trifluoromethylformanilide with cofactors such as NADPH can also influence its metabolic pathways and the formation of reactive intermediates .

Transport and Distribution

The transport and distribution of 3’-Trifluoromethylformanilide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic anion transporters and distributed within various cellular compartments . The localization and accumulation of 3’-Trifluoromethylformanilide can affect its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of 3’-Trifluoromethylformanilide is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 3’-Trifluoromethylformanilide can be localized to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes and other biomolecules involved in metabolic processes . The subcellular localization of 3’-Trifluoromethylformanilide can also influence its interactions with other proteins and its overall biochemical activity .

Chemical Reactions Analysis

Types of Reactions

3’-Trifluoromethylformanilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Trifluoromethylformanilide is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it valuable in various applications compared to similar compounds .

Properties

IUPAC Name

N-[3-(trifluoromethyl)phenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)6-2-1-3-7(4-6)12-5-13/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPECHNDWLRNHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80215918
Record name m-Formotoluidide, alpha,alpha,alpha-trifluoro-
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Molecular Weight

189.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

657-78-3
Record name N-[3-(Trifluoromethyl)phenyl]formamide
Source CAS Common Chemistry
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Record name m-Formotoluidide, alpha,alpha,alpha-trifluoro-
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Record name 657-78-3
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Record name m-Formotoluidide, alpha,alpha,alpha-trifluoro-
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Record name N-[3-(trifluoromethyl)phenyl]formamide
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Record name 3-(TRIFLUOROMETHYL)FORMANILIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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